molecular formula C11H13BF3NO4S B7952575 [3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid

[3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7952575
M. Wt: 323.10 g/mol
InChI Key: UAHPODFMFQIAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a pyrrolidine-1-sulfonyl group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and electrophiles (e.g., nitric acid, bromine, sulfur trioxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include boronic esters, borates, difluoromethyl derivatives, monofluoromethyl derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a drug candidate. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising scaffold for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties contribute to the development of materials with improved performance and durability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid include:

Uniqueness

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

[3-pyrrolidin-1-ylsulfonyl-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO4S/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)21(19,20)16-3-1-2-4-16/h5-7,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHPODFMFQIAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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